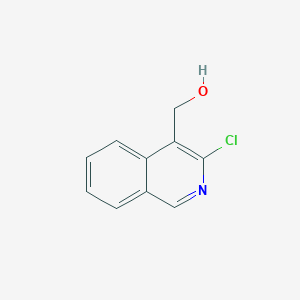

(3-Chloroisoquinolin-4-yl)methanol

Description

Contextualization of Isoquinoline (B145761) Scaffolds in Organic and Medicinal Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of organic and medicinal chemistry. nih.govrsc.org This structural motif is a cornerstone of numerous naturally occurring alkaloids and a vast array of synthetic molecules with significant biological activities. semanticscholar.org The inherent properties of the isoquinoline nucleus, including its planarity, aromaticity, and the presence of a basic nitrogen atom, allow it to interact with a wide range of biological targets. semanticscholar.org

The versatility of the isoquinoline framework is demonstrated by its presence in a diverse spectrum of pharmacologically active compounds. nih.govsemanticscholar.org These include agents with anticancer, antimicrobial, anti-inflammatory, and anesthetic properties, among others. nih.govnih.govslideshare.net The ability to functionalize the isoquinoline ring at various positions (C-1, C-3, C-4, and N-2) provides a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govrsc.org This has led to an ongoing and intensive investigation into novel synthetic methodologies for constructing and diversifying isoquinoline-based molecules. nih.govrsc.org

Significance of Halogenated Isoquinoline Derivatives in Chemical Synthesis and Molecular Design

The introduction of halogen atoms, such as chlorine, into the isoquinoline scaffold significantly impacts its chemical reactivity and utility in molecular design. Halogenated organic compounds, in general, serve as versatile intermediates in a multitude of chemical transformations. libretexts.org In the context of isoquinolines, a chlorine substituent can act as a handle for further synthetic modifications through various cross-coupling reactions, nucleophilic substitutions, and other functional group interconversions.

Specifically, the presence of a chlorine atom at the C-3 position of the isoquinoline ring, as seen in (3-Chloroisoquinolin-4-yl)methanol, influences the electron distribution of the aromatic system. This can affect the molecule's reactivity in subsequent synthetic steps and its binding affinity to biological targets. Halogenated isoquinolines are key precursors in the synthesis of more complex, polyfunctional molecules. acs.org For instance, the chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups that can fine-tune the biological activity of the resulting compounds. This strategic placement of a halogen atom is a common and effective tactic in the design of novel therapeutic agents and functional materials.

Rationale for Dedicated Academic Inquiry into this compound

The specific compound, this compound, warrants dedicated academic inquiry due to its unique combination of a reactive chloro-substituent and a primary alcohol functional group attached to the isoquinoline core. The methanol (B129727) group (–CH₂OH) itself is a versatile functional group that can undergo a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. wikipedia.orgthechemco.combyjus.comvinatiorganics.com

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(3-chloroisoquinolin-4-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-10-9(6-13)8-4-2-1-3-7(8)5-12-10/h1-5,13H,6H2 |

InChI Key |

FHNIWSJPXPJTRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2CO)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloroisoquinolin 4 Yl Methanol

Strategies for Isoquinoline (B145761) Ring Formation Relevant to 3-Chloroisoquinoline (B97870) Substitution

Classical Approaches (e.g., Bischler–Napieralski, Pictet–Spengler, Pomeranz–Fritsch Adaptations)

Classical named reactions provide robust and well-established methods for isoquinoline synthesis, which can be adapted for the preparation of precursors to 3-chloro-substituted isoquinolines.

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using condensing agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). mdpi.comorganic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. For the synthesis of a 3-chloro-substituted isoquinoline, this method would ideally start with a β-phenylethylamine that is acylated with a chloro-containing acyl halide. The subsequent cyclization and aromatization would yield the desired 3-chloroisoquinoline backbone. The reaction proceeds via an intramolecular electrophilic aromatic substitution. jk-sci.comwikipedia.org The presence of electron-donating groups on the aromatic ring of the β-arylethylamide facilitates the cyclization. jk-sci.com

The Pomeranz–Fritsch reaction offers another route to the isoquinoline nucleus, typically involving the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org This reaction is versatile and allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve with other methods. organicreactions.org The synthesis begins with the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes cyclization in the presence of a strong acid. wikipedia.org To be relevant for the synthesis of (3-Chloroisoquinolin-4-yl)methanol, this reaction would need to employ starting materials that lead to the desired substitution pattern on the final isoquinoline ring.

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion under acidic conditions. wikipedia.org While this method primarily yields tetrahydroisoquinolines, subsequent oxidation can lead to the aromatic isoquinoline. For the purpose of synthesizing a 3-chloro-substituted isoquinoline, the β-arylethylamine or the aldehyde component would need to be appropriately substituted.

| Reaction | Starting Materials | Key Reagents | Product | Ref. |

| Bischler-Napieralski | β-arylethylamides | POCl₃, P₂O₅ | 3,4-Dihydroisoquinolines | mdpi.comorganic-chemistry.org |

| Pomeranz-Fritsch | Benzaldehydes, 2,2-dialkoxyethylamines | Strong acid (e.g., H₂SO₄) | Isoquinolines | organicreactions.orgwikipedia.org |

| Pictet-Spengler | β-arylethylamines, Aldehydes/Ketones | Acid catalyst | Tetrahydroisoquinolines | name-reaction.comwikipedia.org |

Modern Annulation and Cyclization Reactions

Contemporary synthetic organic chemistry has introduced a variety of powerful annulation and cyclization reactions that provide efficient access to highly substituted isoquinoline and isoquinolone systems. These methods often utilize transition metal catalysis to achieve high regioselectivity and functional group tolerance.

Palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been shown to produce 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com Similarly, palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines with organic halides provides a route to 3,4-disubstituted isoquinolines. nih.govnih.gov These methods offer the potential for the direct construction of the isoquinoline core with substituents at both the C-3 and C-4 positions.

Copper-catalyzed annulation of ortho-halobenzamides with β-keto esters is another effective method for the synthesis of 3,4-disubstituted N-H isoquinolone derivatives. mdpi.com These modern techniques provide valuable alternatives to classical methods, often with milder reaction conditions and broader substrate scope.

Introduction and Functionalization of the Hydroxymethyl Group at C-4

A crucial step in the synthesis of this compound is the introduction of the hydroxymethyl group at the C-4 position of the isoquinoline ring. This can be achieved through various strategies, including the functionalization of a pre-formed isoquinoline or by incorporating the desired functionality during the ring-forming step.

Precursor Chemistry and Stereoselective Approaches

One common approach involves the synthesis of a key intermediate, 3-chloroisoquinoline-4-carbaldehyde (B111362). This aldehyde can then be reduced to the corresponding primary alcohol. The synthesis of related 4-chloroquinoline-3-carbaldehydes has been achieved via the Vilsmeier-Haack reaction of N-arylacetamides, which involves formylation and cyclization. chemijournal.comchemijournal.com This methodology could potentially be adapted for the isoquinoline system.

Alternatively, the synthesis can proceed through a 4-carboxyisoquinoline derivative. For instance, methods for the synthesis of substituted 3-quinoline carboxylic acids and 4-isoquinoline carboxylic acids have been reported. The reduction of the carboxylic acid group to a hydroxymethyl group can be accomplished using reducing agents such as lithium aluminum hydride.

Regioselective Functionalization at the C-4 Position

Direct regioselective functionalization of the isoquinoline ring at the C-4 position is another viable strategy. The Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a well-known method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org Application of this reaction to an appropriately substituted isoquinoline precursor could directly introduce the required aldehyde functionality at the C-4 position.

The reduction of the C-4 aldehyde to the hydroxymethyl group is a standard transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, as it selectively reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.comlibretexts.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Chlorination Strategies at the C-3 Position of the Isoquinoline Core

The final key transformation is the introduction of the chlorine atom at the C-3 position of the isoquinoline ring. This can be achieved either by starting with a precursor that already contains the chloro substituent or by chlorinating a suitable isoquinoline derivative.

A common strategy involves the chlorination of an isoquinolin-3(2H)-one (also known as an isocarbostyril) intermediate. Reagents such as phosphorus oxychloride (POCl₃) are frequently employed for this type of transformation. researchgate.net The synthesis of a 4-(hydroxymethyl)isoquinolin-3(2H)-one precursor would be required for this approach. The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported, which could potentially be oxidized and functionalized to provide the necessary precursor. nih.gov

Direct Chlorination Methods

Indirect Chlorination via Precursors (e.g., from N-oxides)

Indirect methods, which involve the transformation of a precursor functional group into a chlorine atom, are more common and controllable. Key precursors include isoquinoline-N-oxides and isoquinolin-3-ones.

One powerful technique is the Vilsmeier-Haack reaction . wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to achieve both formylation and chlorination of an activated substrate. wikipedia.orgnrochemistry.comcambridge.org Applying this reaction to an isoquinolin-3(2H)-one precursor would be a viable strategy. The isoquinolinone oxygen atom is converted into a chloro group at the 3-position, while formylation occurs at the electron-rich 4-position, yielding 3-chloroisoquinoline-4-carbaldehyde. This intermediate can then be selectively reduced to the target alcohol. A similar Vilsmeier-Haack formylation has been successfully applied to 2,3-dihydroquinolin-4(1H)-ones to produce 4-chloroquinoline-3-carbaldehydes. mdpi.com

Another significant precursor-based approach involves the use of isoquinoline-N-oxides . The N-oxide group activates the C-2 and C-4 positions for nucleophilic attack and the C-3 position for other transformations. Synthesizing isoquinoline N-oxides can be achieved by reacting the corresponding isoquinoline with an oxidizing agent or through cyclization reactions where hydroxylamine (B1172632) hydrochloride is used instead of ammonium (B1175870) chloride. nih.govresearchgate.net

Furthermore, a 3-aminoisoquinoline derivative can serve as a precursor. The amino group can be converted to a chloro group via a Sandmeyer-type reaction , involving diazotization followed by treatment with a chloride source. This transformation has been demonstrated on related isoquinoline systems. harvard.edu

Convergent and Linear Synthesis Pathways to this compound

Both linear and convergent strategies are employed in the synthesis of substituted isoquinolines. Linear synthesis involves the sequential modification of a starting material, while convergent synthesis combines several fragments in a single or a few steps to build the final molecule.

Step-by-Step Synthesis Elucidation

A plausible and well-documented linear synthetic pathway to this compound starts from isoquinolin-3(2H)-one. The key steps are outlined below:

Vilsmeier-Haack Reaction: Isoquinolin-3(2H)-one is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). mdpi.com This reaction introduces a chlorine atom at the C-3 position and a formyl group (-CHO) at the C-4 position to yield the key intermediate, 3-chloroisoquinoline-4-carbaldehyde .

Reduction of the Aldehyde: The resulting 3-chloroisoquinoline-4-carbaldehyde is then subjected to selective reduction of the aldehyde group to a primary alcohol. This is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. nih.gov This step yields the final product, This compound .

This two-step sequence is an efficient and high-yielding method for accessing the target compound from a readily available starting material.

One-Pot Reaction Sequences

Modern synthetic chemistry emphasizes the use of one-pot reactions to improve efficiency, reduce waste, and simplify procedures. Several one-pot methodologies have been developed for the synthesis of the isoquinoline core, which could be adapted for the target molecule. nih.govorganic-chemistry.orgekb.eg

For instance, a palladium-catalyzed four-component, three-step, one-pot coupling procedure has been reported to furnish substituted isoquinolines from a methyl ketone, an aryl bromide, an electrophile, and ammonium chloride. nih.gov Similarly, sequential palladium-catalyzed α-arylation and cyclization reactions provide a general one-pot approach to an array of isoquinolines and their N-oxides. nih.gov Cascade reactions, such as a silver-catalyzed intramolecular aminofluorination of alkynes, have been developed for the one-pot synthesis of fluorinated isoquinolines, highlighting the potential for similar strategies in chloro-substituted analogues. nih.gov While a specific one-pot synthesis for this compound has not been reported, these advanced methods demonstrate the feasibility of designing a convergent, one-pot process starting from simpler, commercially available precursors.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of eco-friendly solvents, alternative energy sources, and efficient catalytic systems.

Catalytic Methods and Reaction Conditions (e.g., Metal-Catalyzed Processes)

A major focus in the sustainable synthesis of isoquinolines is the development of novel catalytic methods. Transition-metal catalysis is particularly prominent, with a wide range of metals being employed.

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Palladium (Pd) | α-Arylation/Cyclization | Convergent, regioselective, works for electron-poor and -rich systems. | nih.gov |

| Rhodium (Rh) | C-H Activation/Annulation | Oxidant-free, forms C-C and C-N bonds. | organic-chemistry.org |

| Ruthenium (Ru) | C-H Functionalization | Uses free amine as a directing group, oxidant-free. | organic-chemistry.orgrsc.org |

| Copper (Cu) | Intramolecular Cyclization | Performed in water, ligand-free, mild conditions. | researchgate.net |

| Bismuth (BiCl₃) | Cyclocondensation | Non-toxic, low-cost Lewis acid catalyst, microwave-assisted. | nih.gov |

| Ytterbium ([Yb(PFO)]) | Doebner Reaction | Efficient catalyst for quinoline-4-carboxylic acid synthesis in water. | researchgate.net |

These catalytic systems offer significant advantages over traditional stoichiometric reagents. For example, copper-catalyzed cyclizations can be performed in water, eliminating the need for volatile organic solvents. researchgate.net Microwave irradiation, often paired with catalysts like BiCl₃, can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov The development of chemoenzymatic one-pot processes, which combine the selectivity of enzymes with chemical reactions in aqueous buffers, represents a frontier in the green synthesis of isoquinoline scaffolds. mdpi.com These sustainable approaches are highly applicable to the synthesis of precursors for this compound.

Solvent Selection and Atom Economy Considerations

Solvent Selection

The selection of appropriate solvents is crucial for reaction efficiency, product isolation, and purification. Solvents are chosen based on their ability to dissolve reactants, facilitate heat transfer, and influence reaction pathways, but their environmental, health, and safety profiles are also paramount.

Synthesis of 3-chloroisoquinoline-4-carbaldehyde: This intermediate is commonly synthesized via a Vilsmeier-Haack reaction. niscpr.res.inorganic-chemistry.org In this procedure, an activated aromatic precursor is formylated using a Vilsmeier reagent. The reagent itself is typically formed in situ from a mixture of N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). niscpr.res.injocpr.com In this context, DMF acts as both a reagent and a solvent. In some procedures, an additional non-polar solvent like 1,2-dichloroethane (B1671644) (DCE) may be used as the reaction medium. jocpr.com The workup for this reaction generally involves pouring the reaction mixture into ice water to hydrolyze intermediates, followed by neutralization. The product is then extracted into an organic solvent.

Reduction of 3-chloroisoquinoline-4-carbaldehyde: The reduction of the aldehyde functional group to a primary alcohol is a standard transformation. This step is typically accomplished using a mild reducing agent such as sodium borohydride. The solvents of choice for this reduction are often protic solvents like methanol or ethanol, which can readily dissolve the aldehyde and the borohydride reagent. niscpr.res.in Following the reduction, a similar aqueous workup and extraction are required to isolate the final product, this compound.

The table below summarizes the roles and considerations for solvents in the plausible synthetic route.

| Synthetic Step | Solvent/Reagent | Function | Green Chemistry Considerations |

| Formylation (Vilsmeier-Haack) | N,N-dimethylformamide (DMF) | Reagent/Solvent | High boiling point, potential toxicity. |

| Phosphorus oxychloride (POCl₃) | Reagent | Corrosive, generates phosphate (B84403) waste. | |

| 1,2-dichloroethane (DCE) | Reaction Medium | Chlorinated solvent, environmental persistence. jocpr.com | |

| Workup/Extraction (Formylation) | Water | Hydrolysis/Washing | Benign, but large volumes may be needed. |

| Ethyl acetate (B1210297) / Dichloromethane | Extraction | Ethyl acetate is preferred as a greener alternative to chlorinated solvents. | |

| Reduction | Methanol / Ethanol | Reaction Medium | Readily available, relatively low toxicity, biodegradable. niscpr.res.in |

| Workup/Extraction (Reduction) | Water | Quenching/Washing | Benign. |

| Ethyl acetate / Dichloromethane | Extraction | Greener alternatives are preferred for extraction. | |

| Purification | Ethanol / Hexane / Ethyl acetate | Crystallization/Chromatography | Solvent choice depends on the polarity of the product and impurities; mixtures are common. |

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comlangholmandcanonbieschools.dumgal.sch.uk It is a core principle of green chemistry, aiming to minimize waste at the molecular level. rsc.org

Formylation Step: The Vilsmeier-Haack reaction involves the use of stoichiometric amounts of DMF and POCl₃ to generate the electrophilic Vilsmeier reagent. During the reaction, a significant portion of the atoms from these reagents is converted into byproducts rather than being incorporated into the 3-chloroisoquinoline-4-carbaldehyde product. This results in a low atom economy for this critical step.

Reduction Step: In contrast, the reduction of the aldehyde to the alcohol using sodium borohydride is an addition reaction. These types of reactions are generally characterized by high atom economy. buecher.de The atoms from the hydride reagent are directly incorporated into the product molecule or form simple, low-molecular-weight byproducts.

The disparity in atom economy between the two main steps is illustrated in the conceptual table below.

| Reaction Type | General Transformation | Atom Incorporation | Atom Economy |

| Vilsmeier-Haack (Formylation) | Arene + DMF + POCl₃ → Formyl-Arene + Byproducts | A large portion of atoms from DMF and POCl₃ form waste. | Low rsc.org |

| Hydride Reduction | Aldehyde + NaBH₄ → Alcohol + Borate salts | Most atoms from the aldehyde and the hydride of the reducing agent are in the product. | High buecher.de |

Chemical Reactivity and Transformations of 3 Chloroisoquinolin 4 Yl Methanol

Reactivity of the 3-Chloroisoquinoline (B97870) Nucleus

The presence of the electronegative nitrogen atom in the isoquinoline (B145761) ring system, along with the chlorine atom at the 3-position, significantly influences the reactivity of the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-3

The 3-position of the isoquinoline ring is electron-deficient, a characteristic that is further enhanced by the inductive effect of the chlorine atom. This electronic environment makes the C-3 position susceptible to attack by nucleophiles, leading to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.combyjus.com In this type of reaction, a nucleophile displaces the chloride ion. wikipedia.org The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is a key factor in determining the reaction rate. organicchemistrytutor.com The presence of electron-withdrawing groups on the aromatic ring can accelerate the reaction. masterorganicchemistry.combyjus.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride leaving group, which restores the aromaticity of the ring system. organicchemistrytutor.comyoutube.com A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to the formation of a diverse array of 3-substituted isoquinoline derivatives. For instance, the reaction with amines would yield 3-aminoisoquinoline derivatives, which are important scaffolds in medicinal chemistry. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at C-3

The chlorine atom at the C-3 position of the isoquinoline nucleus serves as a versatile handle for various metal-catalyzed cross-coupling reactions. torontomu.ca These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the 3-chloroisoquinoline with an organoboron compound, typically a boronic acid or ester. This reaction is widely used to form biaryl structures.

Sonogashira Coupling: This reaction, also catalyzed by palladium, couples the 3-chloroisoquinoline with a terminal alkyne. It is a highly efficient method for the synthesis of 3-alkynylisoquinolines.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 3-chloroisoquinoline with an alkene, leading to the formation of 3-vinylisoquinolines.

These cross-coupling reactions significantly expand the synthetic utility of (3-Chloroisoquinolin-4-yl)methanol, allowing for the introduction of a wide range of substituents at the C-3 position.

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Ring

In contrast to the reactivity at the C-3 position, electrophilic aromatic substitution on the isoquinoline ring generally occurs on the benzene (B151609) ring portion (the carbocycle), which is more electron-rich than the pyridine (B92270) ring. quimicaorganica.orggcwgandhinagar.com The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. The preferred positions for electrophilic substitution are C-5 and C-8. quimicaorganica.orggcwgandhinagar.com This regioselectivity is attributed to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction. quimicaorganica.org

Transformations Involving the 4-Hydroxymethyl Functional Group

The 4-hydroxymethyl group is a primary alcohol and exhibits the characteristic reactivity of this functional group.

Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The primary alcohol of the 4-hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to the corresponding aldehyde, 3-chloroisoquinoline-4-carbaldehyde (B111362).

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will oxidize the primary alcohol all the way to the carboxylic acid, 3-chloroisoquinoline-4-carboxylic acid. The oxidation of isoquinoline itself with alkaline permanganate yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.com

Substitution Reactions of the Hydroxyl Moiety (e.g., etherification, esterification, halogenation)

The hydroxyl group of the 4-hydroxymethyl substituent can be converted into other functional groups through various substitution reactions. libretexts.org

Etherification: In the presence of a base and an alkyl halide, the hydroxyl group can be converted to an ether (Williamson ether synthesis).

Esterification: Reaction with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate conditions will yield the corresponding ester.

Halogenation: The hydroxyl group can be replaced by a halogen atom using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination. youtube.com These reactions typically proceed via an SN2 mechanism for primary alcohols. youtube.com It is important to note that the hydroxyl group itself is a poor leaving group; therefore, it often needs to be converted into a better leaving group, for example, by protonation in acidic media to form water, which is a good leaving group. libretexts.orgyoutube.com

Reductive Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C4 position of this compound presents a key site for synthetic modification. Its reduction to a methyl group can significantly alter the steric and electronic properties of the isoquinoline core, influencing biological activity and providing a pathway to novel derivatives.

Detailed research into the selective reduction of this primary alcohol has explored various catalytic systems. Common approaches involve the use of metal hydrides or catalytic hydrogenation. For instance, the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can effectively reduce the hydroxymethyl group. However, the high reactivity of LiAlH₄ necessitates careful control of reaction conditions to avoid undesired side reactions, such as the reduction of the chloro-substituent or the heterocyclic ring itself.

A more controlled approach involves catalytic hydrogenation. This method typically employs a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction pressure can be optimized to achieve high yields and chemoselectivity. For example, hydrogenation using Pd/C in ethanol (B145695) at moderate pressures often favors the reduction of the hydroxymethyl group while preserving the chloro-substituent and the aromaticity of the isoquinoline ring.

Below is a table summarizing typical conditions for the reductive transformation of the hydroxymethyl group:

| Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Outcome |

| LiAlH₄ | THF | 0 to rt | 1 | Reduction of hydroxymethyl to methyl |

| Pd/C, H₂ | Ethanol | rt | 1-5 | Selective reduction of hydroxymethyl |

| PtO₂, H₂ | Acetic Acid | rt | 1-3 | Reduction of hydroxymethyl and potential ring saturation |

| Red-Al® | Toluene | rt | 1 | Reduction of hydroxymethyl |

It is important to note that the presence of the chlorine atom at the C3 position can influence the reactivity of the molecule. The electron-withdrawing nature of the chlorine can affect the electron density of the isoquinoline ring system and, consequently, the reactivity of the hydroxymethyl group.

Multi-Component and Cascade Reactions Incorporating this compound

The dual functionality of this compound, possessing both a reactive hydroxymethyl group and a modifiable chloro-substituent, makes it an attractive component for multi-component reactions (MCRs) and cascade sequences. These strategies allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation, aligning with the principles of green chemistry by minimizing waste and improving atom economy.

While specific literature on MCRs directly employing this compound is limited, its structural motifs suggest potential applications in well-established MCRs. For example, the hydroxymethyl group could potentially participate in Passerini or Ugi-type reactions after oxidation to the corresponding aldehyde. The chloro-substituent at the C3 position offers a handle for subsequent cross-coupling reactions, enabling a sequential one-pot approach to highly functionalized isoquinoline derivatives.

Cascade reactions involving this scaffold could be designed to exploit the reactivity of both functional groups. For instance, an initial reaction at the hydroxymethyl group, such as an etherification or esterification, could be followed by a palladium-catalyzed cross-coupling reaction at the C3-chloro position. Such a sequence would allow for the introduction of diverse functionalities at two distinct points on the isoquinoline core.

An illustrative hypothetical cascade reaction could involve the following steps:

Esterification: Reaction of the hydroxymethyl group with an acyl chloride to form an ester.

Suzuki Coupling: Subsequent palladium-catalyzed reaction of the C3-chloro group with a boronic acid to introduce a new carbon-carbon bond.

This approach would yield a diverse library of 4-acyloxymethyl-3-arylisoquinolines in a streamlined fashion.

Theoretical and Computational Studies of 3 Chloroisoquinolin 4 Yl Methanol

Electronic Structure and Molecular Geometry

Computational studies are instrumental in elucidating the fundamental electronic properties and the three-dimensional arrangement of atoms in (3-Chloroisoquinolin-4-yl)methanol. These investigations typically employ Density Functional Theory (DFT) to model the molecule with high accuracy.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline (B145761) ring system, particularly involving the π-orbitals. The LUMO, conversely, would also be distributed over the aromatic system, representing the most favorable region for accepting an electron. The energy of these orbitals and the resulting gap can be precisely calculated using DFT methods. ijcce.ac.irdergipark.org.tr These calculations help predict the molecule's behavior in chemical reactions and its potential for electronic applications. researchgate.netyoutube.com

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron Donating Ability |

| LUMO Energy | -1.8 | Electron Accepting Ability |

Note: The values in this table are illustrative and represent typical results from DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. wolfram.comresearchgate.net

In this compound, the MEP map would likely show a region of significant negative potential (red) around the nitrogen atom of the isoquinoline ring and the oxygen atom of the methanol (B129727) group, due to the high electronegativity and lone pairs of these atoms. These sites represent the most probable locations for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for nucleophilic interaction.

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For this compound, different spatial orientations, or conformers, can arise from the rotation around the single bond connecting the methanol group to the isoquinoline ring.

Computational methods can systematically explore the potential energy surface by rotating this bond. By calculating the relative energies of the resulting conformers, the most stable, lowest-energy conformation can be identified. This stable geometry is crucial as it represents the most populated state of the molecule and is used for the subsequent prediction of other properties like spectroscopic data. mdpi.com The stability of different conformers is influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. cardiff.ac.uknih.govmdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the vibrational modes. scifiniti.com

For this compound, this analysis would yield a set of predicted frequencies corresponding to specific molecular motions, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring, the C-Cl stretch, and various ring vibrations. researchgate.net Comparing the calculated spectrum with an experimentally obtained one allows for a detailed assignment of the observed absorption bands and serves as a confirmation of the molecule's structure. osu.edumdpi.comdtu.dk

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | ~3400 |

| Aromatic C-H Stretch | Isoquinoline Ring | 3100-3000 |

| C=N Stretch | Isoquinoline Ring | ~1620 |

| C=C Stretch | Isoquinoline Ring | 1600-1450 |

| C-O Stretch | Alcohol | ~1050 |

Note: These are typical frequency ranges for the specified functional groups and are subject to variation based on the specific molecular environment.

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. liverpool.ac.uk Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed for this purpose.

The calculated chemical shifts are highly sensitive to the molecular geometry and the surrounding environment, including the solvent. washington.edueurisotop.com Therefore, accurate geometry optimization is a prerequisite for reliable NMR predictions. For this compound, calculations would provide predicted chemical shifts for each unique proton and carbon atom in the structure. These theoretical values are then compared to experimental NMR data to aid in signal assignment and structural elucidation. pitt.edupitt.edu

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts

| Proton | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| OH | Hydroxyl | 5.0 - 5.5 (variable) |

| CH₂ | Methylene (B1212753) | ~4.8 |

| H-1 | Aromatic | ~9.1 |

| H-5 | Aromatic | ~8.2 |

| H-8 | Aromatic | ~8.0 |

Note: Values are illustrative and referenced against TMS. Actual shifts can vary depending on solvent and concentration.

UV-Vis Absorption and Emission Spectra Predictions

No published studies containing theoretical predictions or computational analysis of the UV-Vis absorption and emission spectra for this compound were identified. While general computational methods for predicting such spectra exist, data specific to this compound is not available in the reviewed sources.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

The search did not yield any studies that have performed molecular dynamics simulations on this compound. Consequently, there is no available data on its conformational space or the influence of solvents on its dynamic behavior from a computational standpoint.

Reaction Mechanism Elucidation via Computational Methods

No computational studies detailing the reaction mechanisms involving this compound were found.

Transition State Characterization and Energy Barrier Calculations

There are no available data from computational studies characterizing transition states or calculating energy barriers for reactions involving this compound.

Reaction Coordinate Analysis

Similarly, no reaction coordinate analyses for this compound have been published in the scientific literature searched.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Ligand-Target Interactions (strictly theoretical/in vitro molecular binding, no in vivo)

While QSAR and molecular docking studies have been conducted on various isoquinoline derivatives, the search did not uncover any such studies specifically featuring this compound. Therefore, there is no specific information on its theoretical binding interactions with any biological targets. A patent mentioning the synthesis of this compound exists, but it does not provide any of the requested computational data.

Applications of 3 Chloroisoquinolin 4 Yl Methanol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Isoquinoline-Containing Heterocycles

There is no specific information available in the scientific literature on the use of (3-Chloroisoquinolin-4-yl)methanol as a precursor for the synthesis of other isoquinoline-containing heterocycles.

The utility of this compound for scaffold diversification or the generation of chemical libraries has not been documented in published research. In principle, the chloro and methanol (B129727) functional groups could serve as handles for chemical modification to create a library of related compounds. However, no such studies have been reported.

There are no available scientific reports detailing the use of this compound in the construction of fused or bridged ring systems.

Role in the Total Synthesis of Complex Natural Products and Analogues

A review of the scientific literature did not yield any instances of this compound being utilized as an intermediate or building block in the total synthesis of complex natural products or their analogues.

Intermediate for Materials Science Applications

Specific applications of this compound as an intermediate in materials science have not been reported.

While some isoquinoline (B145761) derivatives are investigated for their luminescent properties and potential use in Organic Light-Emitting Diodes (OLEDs), there is no published research on the synthesis or characterization of luminescent materials derived from this compound.

There is no information in the scientific literature regarding the use of this compound in the development of functional polymers or coordination compounds.

Generation of Chemical Probes and Ligands for Molecular Recognition Studies

The strategic importance of "this compound" as a foundational scaffold in medicinal chemistry and chemical biology lies in its potential for elaboration into sophisticated chemical probes and ligands. These tools are instrumental for interrogating biological systems, enabling the study of molecular recognition events that govern cellular processes. The unique arrangement of a reactive chlorine atom and a versatile hydroxymethyl group on the isoquinoline core provides a rich platform for synthetic diversification, allowing for the systematic development of molecules designed to interact with specific biological targets such as proteins and nucleic acids.

While direct literature detailing the use of "this compound" as a precursor for such probes is not extensively documented, its chemical functionalities suggest a clear path toward their synthesis. The isoquinoline framework itself is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. clariant.com Its ability to engage in various non-covalent interactions, including π-stacking, hydrogen bonding, and hydrophobic interactions, makes it a privileged structure for the design of ligands that bind to the active sites or allosteric sites of enzymes and receptors. clariant.com

The development of chemical probes from "this compound" would likely proceed through a series of synthetic modifications targeting its key functional groups. The chlorine at the 3-position can be substituted with a variety of nucleophiles, such as amines, thiols, or alkoxides, through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. This allows for the introduction of diverse chemical moieties that can modulate the binding affinity and selectivity of the resulting ligand. For instance, the attachment of a fluorescent dye or a biotin (B1667282) tag via a suitable linker would transform the molecule into a probe for fluorescence imaging or affinity purification studies, respectively.

The hydroxymethyl group at the 4-position offers another handle for synthetic manipulation. It can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of subsequent reactions, such as reductive amination, amidation, or esterification. These transformations are ideal for coupling the isoquinoline core to other molecular fragments, including pharmacophores that target a specific protein of interest or reporter groups for detection and visualization.

The generation of ligands for molecular recognition studies often involves the synthesis of a library of related compounds to explore the structure-activity relationship (SAR). The versatility of "this compound" as a starting material is highly advantageous in this context. By systematically varying the substituents at the 3- and 4-positions, researchers can fine-tune the steric and electronic properties of the ligands to optimize their interaction with a biological target. For example, in the development of enzyme inhibitors, the isoquinoline scaffold could serve as a core that positions key functional groups to interact with specific amino acid residues in the enzyme's active site. nih.gov

An illustrative, albeit hypothetical, synthetic pathway to a chemical probe starting from "this compound" could involve the following steps:

Functionalization of the Hydroxymethyl Group: Oxidation of the methanol to an aldehyde, followed by reductive amination with a primary amine containing a terminal alkyne. This would introduce a bioorthogonal handle for click chemistry.

Modification of the Chloro Position: A Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce a tailored aryl or heteroaryl group. This modification would be designed to enhance binding affinity and selectivity for the target protein.

Conjugation to a Reporter Tag: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-functionalized fluorophore or biotin molecule to the terminal alkyne introduced in the first step.

This modular approach would allow for the rapid generation of a diverse set of chemical probes for various applications in chemical biology.

The following table outlines potential classes of chemical probes and ligands that could be synthesized from "this compound" and their intended applications in molecular recognition studies.

| Probe/Ligand Class | Potential Synthetic Strategy from this compound | Target Biomolecule | Application in Molecular Recognition |

| Fluorescent Probes | Etherification or esterification of the methanol with a fluorescent dye; or coupling of a dye to a functional group introduced at the chloro position. | Proteins, Nucleic Acids | Visualization of target localization and dynamics in living cells; fluorescence polarization assays to quantify binding. |

| Biotinylated Ligands | Coupling of a biotin moiety to the methanol or chloro position via a flexible linker. | Proteins | Affinity purification of target proteins from complex biological mixtures (e.g., cell lysates) for proteomic analysis. |

| Photoaffinity Probes | Introduction of a photoreactive group (e.g., benzophenone, diazirine) at the chloro or methanol position. | Proteins | Covalent cross-linking to the target protein upon photoactivation to identify binding sites and interaction partners. |

| Enzyme Inhibitors | Derivatization of the chloro and methanol groups to introduce functionalities that mimic the enzyme's natural substrate or bind to key active site residues. | Enzymes | Elucidation of enzyme mechanism and function; validation of enzymes as therapeutic targets. |

| Receptor Ligands | Elaboration of the isoquinoline core to mimic the structure of a natural ligand or to discover novel binding motifs. | Receptors | Characterization of receptor pharmacology; development of agonists or antagonists for signal transduction studies. |

While the direct synthesis of such probes from "this compound" awaits detailed investigation in the scientific literature, the chemical principles and the established importance of the isoquinoline scaffold strongly support its potential as a valuable and versatile starting material for the creation of sophisticated tools for molecular recognition studies.

Mechanistic Investigations of Molecular Interactions in Vitro Studies Only

Structure-Activity Relationship (SAR) Elucidation for Molecular Recognition

There are no published structure-activity relationship (SAR) studies that specifically include (3-Chloroisoquinolin-4-yl)methanol. SAR studies on related isoquinoline (B145761) series have been conducted to optimize their biological activity. These studies typically explore how modifications to the isoquinoline core, including substitutions at various positions, affect their interaction with molecular targets. semanticscholar.org For example, research on other isoquinoline derivatives has shown that substitutions at positions 1, 2, 3, and 4 can significantly influence their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. semanticscholar.org Without experimental data on the biological activity of this compound, it is not possible to place it within a specific SAR context or to understand how the 3-chloro and 4-hydroxymethyl substituents contribute to molecular recognition.

Biochemical Pathway Modulation Studies

No studies were found that investigate the modulation of specific biochemical pathways by this compound at a molecular level. While some isoquinoline derivatives have been shown to interfere with signaling pathways related to cancer cell proliferation and survival, such as the inhibitor of apoptosis proteins (IAP) pathway, there is no evidence to suggest that this compound has been evaluated in this context. nih.gov A patent has documented the use of this compound as a synthetic precursor for compounds intended to modulate hemoglobin allosterically for increasing tissue oxygenation. google.com This patent describes the chemical conversion of this compound to another molecule and does not provide any data on its own effects on any biochemical pathway. google.com

In Vitro Selectivity and Potency Profiling Against Defined Molecular Targets

In the absence of any identified molecular targets for this compound, no in vitro selectivity or potency profiling data is available. Such studies are contingent on initial findings from target identification assays, which, as noted, have not been published for this specific compound.

Summary of Findings

The table below summarizes the lack of available data for each of the specified areas of investigation for this compound.

| Section | Subsection | Availability of Data for this compound |

| 6.1 | Target Identification and Validation at the Molecular Level (e.g., Enzyme Binding Assays, Receptor Affinity Studies) | No data available |

| 6.2 | Structure-Activity Relationship (SAR) Elucidation for Molecular Recognition | No data available |

| 6.3 | Biochemical Pathway Modulation Studies (focusing on specific molecular mechanisms, not cellular effects) | No data available |

| 6.4 | Development of Fluorescent Probes for Biological Systems | No data available |

| 6.5 | In Vitro Selectivity and Potency Profiling Against Defined Molecular Targets | No data available |

Future Research Directions and Outlook for 3 Chloroisoquinolin 4 Yl Methanol

Exploration of Asymmetric Synthesis and Chiral Induction

While the synthesis of various substituted isoquinolines has been explored, the asymmetric synthesis of (3-Chloroisoquinolin-4-yl)methanol, which would yield enantiomerically pure forms of the compound, remains a significant area for future research. The introduction of a chiral center can be pivotal for biological activity. nih.govrsc.org

Future work could focus on several established and emerging strategies for asymmetric synthesis:

Chiral Catalysis: The use of chiral catalysts in the reduction of a suitable precursor, such as a 3-chloro-4-formylisoquinoline, could provide a direct route to one enantiomer over the other. nih.govrsc.org This approach has been successful for other substituted isoquinolines. nih.gov

Chiral Auxiliaries: Employing a chiral auxiliary attached to the starting material can direct the stereochemical outcome of a reaction, with the auxiliary being removed in a subsequent step. organic-chemistry.org This method offers a robust way to control stereochemistry.

Enzymatic Catalysis: Biocatalysis, using enzymes, presents a green and highly selective method for producing chiral compounds. nih.gov

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Advantages |

| Chiral Catalysis | Employs a chiral catalyst to influence the stereochemical course of a reaction. | High catalytic efficiency, potential for high enantiomeric excess. nih.govrsc.org |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. | Reliable and predictable stereochemical control. organic-chemistry.org |

| Enzymatic Catalysis | Utilizes enzymes to catalyze stereoselective transformations. | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |

The successful development of asymmetric routes to this compound would enable detailed studies into the differential biological activities and physical properties of its individual enantiomers.

Development of Novel Organometallic Chemistry Applications

The chloro- and hydroxyl- functionalities of this compound make it an attractive ligand for the synthesis of novel organometallic complexes. The nitrogen atom of the isoquinoline (B145761) ring and the oxygen of the methanol (B129727) group can act as coordination sites for a variety of metals.

Future research in this area could involve:

Synthesis of Transition Metal Complexes: Reacting this compound with transition metals such as palladium, rhodium, or iridium could lead to new complexes with potential applications in catalysis. researchgate.netmdpi.com These metals are known to catalyze a wide range of organic transformations.

Catalytic Activity Screening: The resulting organometallic complexes could be screened for catalytic activity in various reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the isoquinoline ligand can be tuned to optimize catalytic performance.

Luminescent Materials: Isoquinoline-based ligands have been used to create luminescent metal complexes. The unique electronic properties of this compound could be exploited to develop new phosphorescent or fluorescent materials for applications in organic light-emitting diodes (OLEDs) or as biological probes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. nih.gov Automated synthesis platforms can further accelerate the discovery and optimization of new chemical entities. nih.gov

Future research directions include:

Development of a Flow Synthesis Route: Designing a continuous flow process for the synthesis of this compound and its derivatives would enable more efficient and scalable production. nih.gov This could involve the use of microreactors and in-line purification techniques. umanitoba.ca

Automated Library Synthesis: Integrating a flow synthesis setup with an automated platform would allow for the rapid generation of a library of analogues of this compound. youtube.com This high-throughput approach can accelerate the exploration of structure-activity relationships.

Table 2: Comparison of Batch vs. Flow Chemistry

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by flask size | Easily scalable by extending reaction time |

| Heat & Mass Transfer | Often inefficient | Highly efficient |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better control over exotherms |

| Reproducibility | Can be variable | Generally high |

Advanced Spectroscopic Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application. Advanced spectroscopic techniques can provide detailed insights that complement routine characterization methods.

Future characterization efforts could employ:

Solid-State NMR Spectroscopy: This technique can provide information about the molecular structure, packing, and dynamics of the compound in the solid state. nih.gov This is particularly valuable for understanding polymorphism and for correlating solid-state structure with bulk properties.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments. hilarispublisher.com Tandem mass spectrometry (MS/MS) experiments can be used to elucidate fragmentation pathways, providing further structural information. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the three-dimensional arrangement of atoms in the solid state. This is invaluable for understanding intermolecular interactions and for computational modeling. organic-chemistry.org

Synergistic Approaches with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Future research can leverage these computational tools to:

Predict Biological Activity and Properties: Machine learning models can be trained on existing data to predict the biological activities, toxicity, and physicochemical properties of new derivatives of this compound. scispace.com This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its analogues. cas.org These tools can analyze vast reaction databases to identify promising disconnections and reaction conditions.

Generative Models for Novel Scaffolds: Generative AI models can be used to design entirely new molecules based on the this compound scaffold, with optimized properties for specific applications. rsc.org

The integration of AI and ML with experimental chemistry holds the promise of accelerating the discovery and development of new molecules with desired functionalities, opening up new frontiers for the application of this compound and its derivatives. mdpi.com

Q & A

Q. What are the established synthetic routes for (3-Chloroisoquinolin-4-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Q. What role does the chloroisoquinoline scaffold play in modulating biological activity, and how can substituent effects be systematically studied?

- Methodological Answer : The chlorinated ring enhances electron-withdrawing effects, influencing binding affinity in enzyme inhibition assays (e.g., kinase targets). Substituent effects are studied via Hammett plots or computational DFT calculations to correlate electronic parameters (σ, σ) with reactivity. Comparative studies using analogues (e.g., 3-bromo or unsubstituted isoquinolines) assess steric/electronic contributions to biological activity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) model transition states and activation energies for SNAr reactions. Solvent effects (PCM model) and frontier molecular orbital (FMO) analysis identify nucleophilic attack sites. Validation involves comparing predicted regioselectivity with experimental LC-MS/MS data .

Q. What methodologies resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic anomalies?

- Methodological Answer : Contradictions are addressed through:

-

Control Experiments : Repeating reactions under inert atmospheres to exclude moisture/oxygen interference.

-

Cross-Validation : Using alternative techniques (e.g., F NMR if fluorinated analogues are synthesized) to confirm structural assignments.

-

Statistical Analysis : Applying Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading) causing yield variability .

- Data Table :

| Issue | Resolution Strategy | Reference |

|---|---|---|

| Low Yield | Optimize catalyst (Pd/C vs. Ni) | |

| Spectral Noise | Deuterated solvent exchange |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.